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Application Notes and Protocols for Preparing Input Files for SAINT Analysis

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Compound of Interest		
Compound Name:	SAINT-2	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Significance Analysis of INTeractome (SAINT) is a powerful computational tool for assigning confidence scores to protein-protein interactions (PPIs) identified through affinity purification-mass spectrometry (AP-MS) experiments.[1] By employing a probabilistic model, SAINT distinguishes bona fide interactions from non-specific background contaminants often present in AP-MS data.[1] Accurate preparation of the input files is a critical prerequisite for a successful SAINT analysis, ensuring reliable and reproducible results.[2] This document provides a detailed protocol for generating the necessary input files for SAINT and SAINTexpress analysis.

I. Experimental Workflow Overview

The overall workflow begins with an AP-MS experiment to isolate a "bait" protein and its interacting "prey" proteins. The resulting protein complexes are analyzed by mass spectrometry to identify and quantify the proteins present. This quantitative data is then processed and formatted into three specific tab-delimited text files required by SAINT: an interaction file, a prey file, and a bait file.[3]



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Experimental and computational workflow for SAINT analysis.

II. Detailed Experimental and Data Processing Protocol

A. Affinity Purification-Mass Spectrometry (AP-MS)

- Cell Culture and Transfection: Culture cells expressing the bait protein with an affinity tag (e.g., FLAG, HA, or GFP). Include control cells expressing the tag alone or an unrelated protein.
- Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
- Affinity Purification: Incubate the cell lysate with beads coated with an antibody or other affinity matrix that specifically binds the affinity tag on the bait protein.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bait protein and its interacting partners from the beads. The eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will record the mass-to-charge ratio of the peptides (MS1 spectra) and the fragmentation patterns of selected peptides (MS2 spectra).
- B. Raw Mass Spectrometry Data Processing



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- Database Searching: Use a search engine (e.g., Mascot, SEQUEST, MaxQuant) to compare the experimental MS2 spectra against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.
- Protein Quantification: Quantify the abundance of each identified protein in each AP-MS
 experiment using a label-free quantification method. The two most common methods are:
 - Spectral Counting: This method uses the number of MS/MS spectra identified for a protein as a proxy for its abundance.
 - Intensity-Based Quantification: This method uses the area under the curve of the peptide's chromatographic peak in the MS1 scan to measure its abundance.

III. Preparation of SAINT Input Files

SAINT and SAINTexpress require three tab-delimited input files: interaction.txt, prey.txt, and bait.txt.[3][4] The identifiers for baits and preys must be consistent across all three files.[3]

A. interaction.txt File

This file contains the quantitative data for each observed bait-prey interaction.



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Column Number	Column Name	Data Type	Description	Example
1	IP Name	String	A unique identifier for each individual immunoprecipitat ion (IP) experiment. This must be consistent with the IP names in the bait.txt file.	BRD4_IP1
2	Bait Name	String	The name of the bait protein used in the corresponding IP. This must be consistent with the bait names in the bait.txt file.	BRD4
3	Prey Protein ID	String	A unique identifier for the prey protein (e.g., UniProt ID, gene symbol). This must be consistent with the prey names in the prey.txt file.	Q13547
4	Quantitative Value	Integer/Float	The quantitative measurement of the prey protein in the IP (e.g.,	25



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spectral count, intensity).

B. prey.txt File

This file provides information about all unique prey proteins identified across all experiments.[4]

Column Number	Column Name	Data Type	Description	Example
1	Prey Protein ID	String	A unique identifier for the prey protein. This ID must be consistent with the prey name in the interaction.txt file.	Q13547
2	Protein Length	Integer	The sequence length of the prey protein. This can be obtained from protein databases like UniProt.	1362
3	Gene Name	String	The official gene symbol for the prey protein.	BRD4

For intensity-based data, the prey file should contain two columns: protein names and gene names.[2]

C. bait.txt File

This file describes the bait proteins used in the affinity purification experiments, including control samples.[4]



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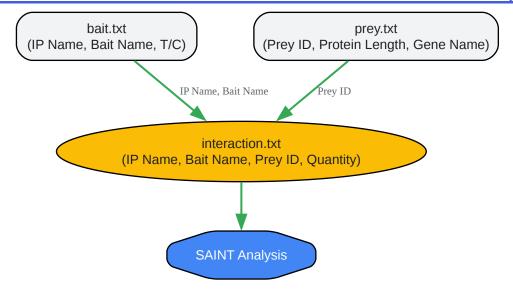
Column Number	Column Name	Data Type	Description	Example
1	IP Name	String	A unique identifier for each individual IP experiment. This should be consistent with the IP names in the interaction.txt file.	BRD4_IP1
2	Bait Name	String	The name of the bait protein used in the IP.	BRD4
3	Test/Control	Character	An indicator specifying whether the IP is a 'T' (test) or 'C' (control).	Т

IV. Logical Relationship of Input Files

The three input files are interconnected, with the interaction.txt file serving as the central link. The 'IP Name' and 'Bait Name' in the interaction.txt file correspond to the entries in the bait.txt file, while the 'Prey Protein ID' corresponds to the entries in the prey.txt file.



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Logical relationship between SAINT input files.

V. Data Formatting and Execution

- File Format: All three input files must be plain text and tab-delimited.[3] No header rows are required.[3]
- Consistency: Ensure that the identifiers for baits, preys, and IP experiments are consistent across all three files.[3]
- Unix Compatibility: It is recommended to save the files in a Unix-compatible format, as some text editors in Mac OS X or Windows may introduce incompatible characters.
- Running SAINT: Once the input files are prepared, SAINT analysis can be run from the command line. The basic command structure for SAINTexpress with spectral counts is: SAINTexpress-spc [4]

VI. Output and Interpretation

The primary output of a SAINT analysis is a list of all unique bait-prey pairs with corresponding probability scores.[2] The "AvgP" column represents the average probability of a true interaction across all replicates of a given bait.[2] A higher AvgP score indicates a higher confidence in the interaction.



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By following this detailed protocol, researchers can effectively prepare their AP-MS data for SAINT analysis, leading to a more accurate and robust identification of protein-protein interactions.

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